molecular formula C14H13N3O B15057173 N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline

N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline

Cat. No.: B15057173
M. Wt: 239.27 g/mol
InChI Key: XTGHIUBCXHYOQQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline is a heterocyclic aromatic compound featuring an oxazolo[4,5-c]pyridine core fused to an N,N-dimethylaniline moiety. The oxazolo[4,5-c]pyridine system consists of a five-membered oxazole ring fused to a pyridine ring at positions 4,5-c, creating a planar bicyclic structure with electron-deficient characteristics due to the nitrogen and oxygen heteroatoms.

For example, brominated derivatives like 2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline (molecular formula: C₁₄H₁₂BrN₃O; monoisotopic mass: 317.016 g/mol) are synthesized via condensation reactions between halogenated anilines and oxazolo-pyridine precursors .

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

N,N-dimethyl-4-([1,3]oxazolo[4,5-c]pyridin-2-yl)aniline

InChI

InChI=1S/C14H13N3O/c1-17(2)11-5-3-10(4-6-11)14-16-12-9-15-8-7-13(12)18-14/h3-9H,1-2H3

InChI Key

XTGHIUBCXHYOQQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with dimethyl phthalate and aniline derivatives in the presence of a catalyst such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at elevated temperatures (80-85°C) for 90-120 minutes . This method allows for the efficient formation of the desired compound with good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The aniline moiety allows for electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.

    Substitution: Halogens (chlorine, bromine), alkyl halides; reactions are conducted in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Selenadiazolo/Thiadiazolo-Pyridazine Derivatives

Compounds such as N-(Benzo[d][1,3]dioxol-5-ylmethylene)-4-(4-methyl-4,7-dihydro-[1,2,3]selenadiazolo[4,5-c]pyridazin-6-yl)aniline (8e) and N-Benzylidene-4-(4-methyl-4,7-dihydro-[1,2,3]thiadiazolo[4,5-c]pyridazin-6-yl)aniline () replace the oxazolo-pyridine core with selenadiazolo- or thiadiazolo-pyridazine systems. These substitutions introduce heavier heteroatoms (Se, S), which increase molecular polarizability and alter redox properties. For instance:

  • 8e (selenadiazolo): Melting point = 101–102°C, yield = 69%.
  • Thiadiazolo analogues: Typically exhibit lower melting points (e.g., 77–78°C for compound 8i) due to reduced molecular symmetry .

Oxazolo[4,5-b]pyridine Derivatives

tert-Butyl 4-({6-[(E)-3-Methoxy-3-oxo-1-propenyl]oxazolo[4,5-b]pyridin-2-yl}methyl)-1-piperidinecarboxylate (26, ) demonstrates the impact of oxazolo ring positional isomerism. The [4,5-b] fusion (vs. [4,5-c] in the target compound) shifts the nitrogen atom’s position, altering electronic delocalization. Key

  • 26 : Melting point = 157°C, IR ν(C=O) = 1711 cm⁻¹ .
  • Target compound (hypothetical): Expected lower ν(C=O) due to diminished electron-withdrawing effects from the [4,5-c] configuration.

Substituent Effects on Physical and Chemical Properties

Halogenated Analogues

The brominated derivative 2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline () introduces a bromine atom at the ortho position of the aniline ring.

Methoxy- and Fluoro-Substituted Analogues

Compounds like 8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (4b, ) and 8-Fluoro-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (4c) highlight the impact of electron-donating (methoxy) and electron-withdrawing (fluoro) groups:

  • 4b : Melting point = 198–200°C, yield = 72%.
  • 4c : Melting point = 185–187°C, yield = 68% .
    These data suggest that electron-donating groups improve crystallinity and thermal stability.

Pyrazolyl-Aniline Derivatives

N,N-Dimethyl-4-[1-phenyl-5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]aniline (DML7, ) shares the N,N-dimethylaniline moiety but replaces the oxazolo-pyridine with a pyrazolyl group. DML7 exhibits antiproliferative activity against cervical cancer cells (IC₅₀ ≈ 10 μM), attributed to its planar pyridinyl-pyrazole system enhancing DNA intercalation . The target compound’s oxazolo-pyridine core may offer similar bioactivity with improved metabolic stability due to reduced ring flexibility.

Data Tables

Table 2: Heterocyclic Core Comparison

Core Structure Heteroatoms Electronic Effect Example Compound Biological Relevance
Oxazolo[4,5-c]pyridine N, O Electron-deficient Target compound Potential kinase inhibition
Selenadiazolo[4,5-c]pyridazine Se, N Polarizable, redox-active 8e Anticancer (hypothetical)
Oxazolo[4,5-b]pyridine N, O Moderate electron deficiency 26 Piperidine prodrug derivatives

Biological Activity

N,N-Dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C14H13N3O
  • Molecular Weight : 239.27 g/mol
  • CAS Number : 109055-38-1

The compound features an oxazolo[4,5-c]pyridine moiety attached to a dimethylated aniline, which contributes to its distinct biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Pictet–Spengler Reaction : This method is often employed to form the oxazole ring.
  • N-Methylation : The introduction of dimethyl groups can be achieved through methylation reactions using reagents like methyl iodide.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer and infectious diseases. Preliminary studies suggest the following potential activities:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, it has been evaluated against lung carcinoma (A549) and breast adenocarcinoma (MCF7), demonstrating cytotoxic effects at specific concentrations .
  • Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activities, suggesting that this compound may also exhibit such effects through interactions with bacterial or fungal targets.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)anilineC13H13BrN4OContains a bromine substituent; potential for enhanced reactivity
N,N-Dimethyl-4-(pyridin-2-yl)anilineC12H12N2Lacks the oxazole moiety; simpler structure with less biological activity

The distinctive oxazolo[4,5-c]pyridine structure in this compound may contribute to its specific binding interactions with biological targets, potentially influencing metabolic pathways associated with diseases such as cancer or infections .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that derivatives of oxazolo-pyridine exhibited differential inhibition against human cancer cell lines. The findings suggest that modifications in the structure can lead to varying degrees of biological activity .
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve modulation of enzyme or receptor activity, influencing pathways related to cell growth and apoptosis. Further research is necessary to elucidate these mechanisms fully .
  • Potential Applications : Given its promising biological activities, this compound could serve as a lead structure for developing new therapeutics targeting cancer and infectious diseases.

Q & A

Q. What methodologies reconcile low yields in large-scale synthesis of this compound?

  • Methodological Answer : Scale-up issues often arise from inefficient heat/mass transfer. Switch to flow chemistry for better control. Optimize catalyst loading (e.g., 0.1–1 mol% Pd) and use microwave-assisted synthesis to reduce time. Purification via column chromatography (gradient elution) or recrystallization improves yield. Track byproducts via GC-MS to identify bottlenecks .

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